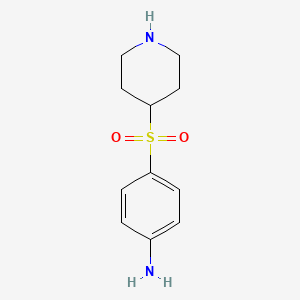

4-(Piperidin-4-ylsulfonyl)aniline

Descripción

Contextual Significance of Sulfonamide Scaffolds in Medicinal Chemistry Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents. citedrive.comresearchgate.netnih.gov Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have been developed to treat a wide range of conditions, including bacterial infections, viral diseases, cancer, and inflammation. citedrive.comresearchgate.netnih.gov The versatility of the sulfonamide scaffold allows for structural modifications that can fine-tune the pharmacological properties of the molecule, leading to the development of drugs with improved efficacy and specificity. citedrive.comresearchgate.net

The significance of this scaffold is underscored by the large number of FDA-approved drugs that incorporate it, with over 120 sulfa drugs on the market and more than 500 in various stages of development. rsc.org These compounds exhibit a diverse range of mechanisms of action, including the inhibition of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase, as well as the modulation of pathways such as the JAK/STAT pathway. researchgate.netnih.govnih.gov The continued exploration of sulfonamide derivatives highlights their enduring importance in the quest for novel therapeutic agents. citedrive.comnih.gov

Rationale for Investigating the 4-(Piperidin-4-ylsulfonyl)aniline Chemotype

The this compound chemotype has garnered considerable interest due to its unique structural features and potential for diverse biological activities. This specific arrangement, featuring a piperidine (B6355638) ring attached to a sulfonyl group which is in turn linked to an aniline (B41778) moiety, offers a versatile platform for drug design. The piperidine ring can be modified to influence solubility and pharmacokinetic properties, while the sulfonamide-aniline portion is known to interact with various biological targets. nih.govscielo.br

Research into this chemotype is driven by the established success of both sulfonamide and piperidine-containing drugs. Piperidine and its derivatives are prevalent in many biologically active compounds, contributing to their ability to cross biological membranes and interact with specific receptors. nih.govscielo.br The combination of these two pharmacologically important moieties in the this compound structure provides a strong rationale for its investigation as a source of new therapeutic leads. tandfonline.comscirp.org For instance, derivatives of this scaffold have been explored for their potential as anticancer agents. nih.gov

Overview of Research Trajectories for Related Chemical Entities

The research landscape for chemical entities related to this compound is broad and multifaceted. The foundational sulfanilamide, an aniline derivatized with a sulfonamide group, was a pioneering antibacterial agent. wikipedia.org Research has since expanded to a vast number of sulfonamide derivatives with applications ranging from diuretics to antiviral and anticancer agents. frontiersrj.comresearchgate.netresearchgate.net

A significant research trajectory involves the synthesis of hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active groups to enhance biological activity and overcome resistance. tandfonline.com For example, the incorporation of a coumarin (B35378) moiety into sulfonamide derivatives has been investigated for potential antioxidant and anticancer effects. nih.gov Furthermore, the development of sultams, which are cyclic sulfonamides, represents another avenue of research aimed at improving the pharmacological profile and reducing some of the limitations associated with acyclic sulfonamides. rsc.org The ongoing exploration of these related chemical entities continues to provide valuable insights into the structure-activity relationships of sulfonamide-based compounds, informing the design of new and more effective therapeutic agents. citedrive.comnih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H16N2O2S |

|---|---|

Peso molecular |

240.32 g/mol |

Nombre IUPAC |

4-piperidin-4-ylsulfonylaniline |

InChI |

InChI=1S/C11H16N2O2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 |

Clave InChI |

DONJIYBWUVKULH-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Piperidin 4 Ylsulfonyl Aniline and Its Structural Analogs

Established Synthetic Routes and Mechanistic Considerations

The construction of the 4-(piperidin-4-ylsulfonyl)aniline core can be achieved through several established synthetic pathways. These routes often involve the formation of the sulfonamide bond as a key step and can be adapted to produce a variety of structural analogs.

Aminolysis Reactions of Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. acs.orgsigmaaldrich.com In the context of this compound, this typically involves the reaction of a suitably protected piperidine (B6355638) derivative with an aminobenzenesulfonyl chloride, or vice-versa.

A common approach begins with the sulfonylation of a protected piperidine. For instance, reacting piperidine with chlorosulfonic acid can generate the piperidine-4-sulfonyl chloride intermediate. This intermediate is then coupled with 4-nitroaniline, followed by the reduction of the nitro group to an amine to yield the final product. Key to this process is the control of reaction temperature, often between 0–5°C for the initial sulfonylation, and the use of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Alternatively, the synthesis can commence with an aminobenzenesulfonyl chloride derivative which is then reacted with a piperidine. The choice of protecting groups for the aniline (B41778) and piperidine nitrogen atoms is crucial to prevent side reactions and ensure regioselectivity.

Direct Sulfonation and Subsequent Transformations

Direct sulfonation of aniline derivatives presents another avenue for the synthesis of the target compound. However, this method can be challenging due to the harsh reaction conditions and potential for polysulfonation or side reactions. Subsequent transformations are then necessary to introduce the piperidine moiety.

More recent and milder methods for sulfonation have been explored, including the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com For example, a palladium-catalyzed coupling of an aryl iodide with DABSO can produce an aryl ammonium (B1175870) sulfinate. This intermediate can then be transformed in a one-pot process to the desired sulfonamide by treatment with an aqueous solution of the amine and sodium hypochlorite (B82951). organic-chemistry.org

Multi-Step Synthesis through Chloroacetamide Intermediates

Multi-step synthetic sequences involving chloroacetamide intermediates offer a versatile route to this compound and its analogs. A representative synthesis might start with the reaction of 2-amino-3-hydroxypyridine (B21099) with chloroacetyl chloride in the presence of potassium carbonate in THF. amazonaws.com This forms a chloroacetamide intermediate which can undergo further transformations.

Another example involves the reaction of 1-aminopiperidine (B145804) with benzenesulfonyl chloride to form a parent sulfonamide. researchgate.net This can then be N-alkylated with various electrophiles in the presence of a base like sodium hydride to generate a library of derivatives. researchgate.net

Novel Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For sulfonamide synthesis, this includes the use of water as a solvent, which is both economical and non-toxic. scilit.comsci-hub.se Reactions are often carried out at room temperature, and the use of a simple base like sodium carbonate can be sufficient to scavenge the HCl produced. sci-hub.se

Mechanochemistry, or solvent-free synthesis using a ball mill, is another promising green approach. rsc.org This method can involve a one-pot, double-step procedure for the synthesis of sulfonamides from disulfides and amines, mediated by solid reagents like sodium hypochlorite and a solid acid source. rsc.org These solvent-free conditions and the use of readily available, less hazardous reagents contribute to a more sustainable synthetic process. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents like THF, DMF, or greener alternatives like 2-methyltetrahydrofuran (B130290) (MeTHF). amazonaws.comresearchgate.net | To dissolve reactants and facilitate the reaction without participating in it. |

| Base | Organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., Na2CO3, K3PO4). researchgate.net | To neutralize the acidic byproduct (HCl) and drive the reaction to completion. |

| Temperature | Often controlled, ranging from 0°C to room temperature or reflux. amazonaws.com | To manage reaction kinetics and minimize side product formation. |

| Catalyst | Use of catalysts like nickel or palladium in cross-coupling reactions. thieme-connect.com | To enable reactions that are otherwise difficult and to improve selectivity. |

| Work-up | Simple filtration and washing, or chromatographic purification. | To isolate the pure product from the reaction mixture. |

Yield enhancement strategies often focus on the efficient formation of the sulfonamide bond. The use of coupling agents like OxymaPure/diisopropylcarbodiimide (DIC) has been shown to produce high yields and purities. scilit.com Microwave-assisted synthesis has also been demonstrated to be a high-yielding method with good functional group tolerance. organic-chemistry.org

Derivatization Strategies for Structural Modification and Library Generation

The this compound scaffold is amenable to a wide range of derivatization strategies, allowing for the generation of large libraries of analogs for structure-activity relationship (SAR) studies. nih.gov

Table of Derivatization Strategies

| Strategy | Point of Modification | Reagents/Methods | Examples of Analogs |

| N-Alkylation/Arylation | Piperidine nitrogen | Alkyl halides, aryl halides, reductive amination | N-substituted piperidine analogs |

| Amine Functionalization | Aniline nitrogen | Acylation, sulfonylation, alkylation | N-acyl, N-sulfonyl, N-alkyl aniline derivatives |

| Piperidine Ring Modification | Piperidine core | Introduction of substituents on the piperidine ring | Substituted piperidine analogs |

| Aromatic Ring Substitution | Phenyl ring | Electrophilic aromatic substitution | Halogenated, nitrated, or alkylated phenyl analogs |

One common strategy involves the N-functionalization of the piperidine ring. This can be achieved through reductive amination of 4-amino-1-Boc-piperidine with various aldehydes, followed by coupling with an electrophile and deprotection. nih.gov Another approach is the direct N-alkylation or N-arylation of the piperidine nitrogen.

The aniline nitrogen also provides a handle for derivatization. It can be acylated, sulfonylated, or alkylated to introduce a variety of functional groups. For example, reaction with different carboxylic acids in the presence of a coupling agent can lead to a diverse set of amide derivatives.

Substitutions on the Piperidine Ring Moiety

Modifications to the piperidine ring are crucial for exploring the structure-activity relationships of this compound analogs. Synthetic strategies often involve either building the molecule from an already substituted piperidine precursor or functionalizing the piperidine ring at a later stage.

A common approach begins with substituted piperidin-4-ones. For instance, N-protected piperidin-4-ones, such as N-Boc-piperidin-4-one, can undergo reductive amination with various anilines to introduce the aniline moiety. researchgate.net Subsequent modifications can be performed on the piperidine nitrogen after deprotection. Gassama et al. reported the synthesis of N-substituted piperidines from piperidone, employing reductive amination and subsequent alkylation or aza-Michael reactions to introduce substituents on the piperidine nitrogen. researchgate.net

Another powerful technique is the aza-Michael reaction, which can be used to construct the piperidine ring itself. An initial study demonstrated a one-pot oxidation-cyclization method using divinyl ketone as a substrate to access biologically important piperidines. kcl.ac.uk This method allows for the synthesis of 2-substituted N-benzylic 4-piperidones, which are valuable intermediates. kcl.ac.uk

Furthermore, catalytic hydrogenation of substituted pyridinium (B92312) salts is a well-established method for producing substituted piperidines. mdpi.com For example, rhodium and palladium complexes are effective for the hydrogenation of fluorinated pyridines to yield all-cis-multifluorinated piperidines. mdpi.com A stereoselective palladium-catalyzed cascade reaction involving coupling and hydrogenation can also produce substituted piperidines from pyridinium salts. mdpi.com The synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, showcasing further diversification on the nitrogen atom with groups like benzoyl, benzyl (B1604629), and various alkyl and aryl moieties. nih.gov

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Reductive Amination | Reaction of a piperidin-4-one with an aniline derivative. | N-Boc-piperidin-4-one, NaBH(OAc)₃ | researchgate.net |

| Aza-Michael Reaction | Cyclization of divinyl ketones with primary amines. | Divinyl ketone, Benzylamine, MnO₂ | kcl.ac.uk |

| Catalytic Hydrogenation | Reduction of substituted pyridines or pyridinium salts. | Rh(I) complexes, Raney-Ni, Pd catalysts | mdpi.com |

| N-Substitution | Alkylation or acylation of the piperidine nitrogen. | Alkyl halides, Acyl chlorides | researchgate.netnih.gov |

Modifications of the Aniline Aromatic System

Altering the electronic and steric properties of the aniline ring is another key strategy for creating structural analogs. This can be achieved by introducing substituents onto the aromatic ring or by modifying the amine group.

A significant synthetic route for para-sulfonyl anilines involves the thermal rearrangement of arylsulfamates. researchgate.netnih.gov This process, inspired by the industrial Tyrer process, can be achieved under milder conditions using tributylsulfoammonium betaine (B1666868) (TBSAB) as a relay reagent. researchgate.netnih.gov In a one-pot reaction, an aniline can be sulfamated at the nitrogen atom, followed by a thermal rearrangement to move the sulfonyl group to the para position of the aromatic ring. researchgate.netnih.gov This method has been successfully applied to a range of substituted anilines and heterocyclic amines. researchgate.netnih.gov

The functionalization of polyaniline (PANI) by introducing substituents on the aromatic ring is another effective way to modify the aniline system, often to improve properties like solubility. researchgate.net These principles can be applied to the synthesis of discrete aniline derivatives for incorporation into more complex molecules. For example, the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine was achieved through reductive amination between N-boc-piperidin-4-one and 3,4-dichloroaniline, demonstrating the use of a pre-functionalized aniline. researchgate.net

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Thermal Rearrangement | Migration of a sulfamate (B1201201) group from the aniline nitrogen to the aromatic ring. | Tributylsulfoammonium betaine (TBSAB), Heat | researchgate.netnih.gov |

| Reductive Amination | Using a pre-substituted aniline to react with a piperidone core. | Substituted aniline, N-Boc-piperidin-4-one | researchgate.net |

| Electrophilic Aromatic Substitution | Direct introduction of functional groups onto the aniline ring. | Varies (e.g., halogenating agents, nitrating agents) | researchgate.net |

Diversification of the Sulfonyl Linker and Connecting Moieties

Diversification of the sulfonyl linker itself or the way the piperidine and aniline moieties are connected provides another avenue for creating novel analogs. While the sulfonamide bond is robust, exploring other linking chemistries can impart different properties to the final compound.

One approach involves replacing the sulfonyl group with other bioisosteric linkers. For example, research into cleavable linkers for peptides has explored the use of electron-rich anilines (ERAs). nih.gov These aniline-based linkers can be incorporated into molecules and later cleaved under specific oxidative conditions, a concept that could be adapted for creating prodrugs or research tools from the this compound scaffold. nih.gov

Another strategy involves changing the nature of the heterocyclic ring attached to the sulfonyl aniline core. For instance, a synthetic pathway has been reported for 4-(2H-pyrido-(1,4) oxazin-4(3H)-yl sulfonyl) anilino-hydroxylamine, where a morpholine-like ring system is attached to the sulfonyl aniline moiety instead of a piperidine. amazonaws.com This highlights the potential for using different heterocyclic building blocks. The synthesis involved reacting a corresponding carboxylic acid with the sulfonyl aniline derivative in the presence of a coupling agent. amazonaws.com

Furthermore, the point of attachment can be varied. While the parent compound has a C-S bond from the piperidine ring, analogs like 4-(piperidin-1-ylsulfonyl)aniline (B188926) feature an N-S bond, connecting the piperidine via its nitrogen atom. nih.gov This fundamentally changes the shape and electronic properties of the molecule.

| Modification Strategy | Description | Example/Concept | Reference(s) |

| Linker Replacement | Substituting the sulfonyl group with a different functional group. | Use of electron-rich aniline (ERA) linkers. | nih.gov |

| Heterocycle Exchange | Replacing the piperidine ring with another heterocycle. | Synthesis of morpholine-based sulfonyl aniline derivatives. | amazonaws.com |

| Attachment Point Isomerism | Connecting the piperidine ring to the sulfonyl group via a different atom. | N-sulfonyl linkage in 4-(piperidin-1-ylsulfonyl)aniline vs. C-sulfonyl in the target. | nih.gov |

Spectroscopic Characterization of Synthesized Intermediates and Final Compounds

The structural elucidation of this compound, its intermediates, and analogs relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. connectjournals.com

¹H and ¹³C NMR Spectroscopy is used to determine the carbon-hydrogen framework of the molecules. For a compound like N-(4-(piperidin-4-ylsulfonyl)phenyl)5-vinylpyrimidin-2-amine, the synthesized product was characterized by ¹H NMR and mass spectra. connectjournals.com In the ¹H NMR spectrum of a typical this compound derivative, one would expect to see characteristic signals for the protons on the aniline ring (typically in the aromatic region, ~6.5-8.0 ppm), the piperidine ring protons (in the aliphatic region, ~1.5-3.5 ppm), and the NH₂ protons of the aniline. ¹³C NMR spectra provide information on all unique carbon atoms in the molecule. For the related compound 4-(1-Piperidinyl)aniline, ¹³C NMR data is available, showing distinct peaks for the aromatic and aliphatic carbons. spectrabase.com

Mass Spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the synthesized compounds. connectjournals.com Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The mass spectrum of an intermediate or final product will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its calculated molecular weight. For example, the molecular weight of 4-(piperidin-1-ylsulfonyl)aniline is 240.32 g/mol . nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For a sulfonyl aniline derivative, characteristic absorption bands would be expected for the N-H stretching of the aniline amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl group (typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H and C=C bonds of the aromatic and aliphatic parts. nih.gov

| Spectroscopic Technique | Purpose | Typical Observations for Sulfonyl Piperidine-Aniline Analogs | Reference(s) |

| ¹H NMR | Determines the proton environment and connectivity. | Aromatic protons (6.5-8.0 ppm), Piperidine protons (1.5-3.5 ppm), NH protons. | connectjournals.com |

| ¹³C NMR | Determines the carbon skeleton of the molecule. | Aromatic carbons (110-150 ppm), Aliphatic carbons (20-60 ppm). | nih.govspectrabase.com |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. | Molecular ion peak (M⁺ or [M+H]⁺) corresponding to the compound's mass. | nih.govconnectjournals.com |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | N-H stretch (~3300-3500 cm⁻¹), S=O stretch (~1350 & 1150 cm⁻¹). | nih.gov |

Elucidation of Molecular and Cellular Biological Activities of 4 Piperidin 4 Ylsulfonyl Aniline Analogs

Enzyme Modulation and Inhibition Profiles

Derivatives of 4-(piperidin-4-ylsulfonyl)aniline have been extensively studied for their potential to inhibit or modulate a range of enzymes critical to cellular function and disease progression. The inherent structural features of the piperidine (B6355638) ring and the sulfonamide linker allow for diverse chemical modifications, enabling the fine-tuning of binding affinities and specificities towards various enzyme active sites.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the production of essential precursors for DNA, RNA, and protein synthesis. nih.gov Its inhibition is a key strategy in combating cancer and microbial infections. nih.gov A series of 4-piperidine-based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against DHFR. nih.gov These compounds demonstrated potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov The thiosemicarbazone moiety is thought to disrupt folate metabolism by inhibiting DHFR activity, which is vital for cellular proliferation. nih.gov

Another related compound, para-aminosalicylic acid (PAS), acts as a prodrug that targets DHFR in Mycobacterium tuberculosis. nih.gov It is processed within the folate pathway to create a hydroxyl dihydrofolate antimetabolite that subsequently inhibits DHFR's enzymatic function. nih.gov

Table 1: DHFR Inhibition by 4-Piperidine-Based Thiosemicarbazones

| Compound ID | Structure | IC50 (µM) |

|---|---|---|

| 5a | 4-Piperidine-based thiosemicarbazone derivative | 47.30 ± 0.86 |

| 5p | 4-Piperidine-based thiosemicarbazone derivative | 13.70 ± 0.25 |

Carbonic Anhydrase Isozyme Interaction

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Various isozymes are found throughout the human body, and their inhibition has therapeutic applications. The interaction of several human carbonic anhydrase (hCA) isozymes with a range of compounds has been investigated. For instance, halides have surprisingly been found to be potent inhibitors of the membrane-bound isozyme hCA IV, with inhibition constants in the range of 70-90 µM. nih.gov In contrast, sulfamic acid, sulfamide, phenylboronic acid, and phenylarsonic acid demonstrated excellent inhibitory properties against hCA IV, with K(i) values in the range of 0.87-0.93 µM, while showing much weaker affinity for other isozymes. nih.gov Organic phosphates and phosphonates also exhibit varied interaction profiles with different CA isozymes, with some acting as potent and selective inhibitors of hCA II or hCA IV. nih.gov

Poly(ADP-ribose) polymerase (PARP) Modulation

Poly(ADP-ribose) polymerases (PARPs) are a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. The formation of poly(ADP-ribose) can be inhibited by compounds like 4-hydroxy-2,3-trans-nonenal (B3418751) (HNE), which has been shown to inhibit the isolated nuclear enzyme ADP-ribosyltransferase with a K(i) of 4 µmol/litre. nih.gov This suggests that the molecular basis of HNE's effects on cell proliferation and transformation may be linked to its inhibitory effect on poly(ADP-ribos)ylation. nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, growth, and survival. The delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells and has become a key target in hematological malignancies. Research into PI3K inhibitors has involved modifying existing scaffolds to improve efficacy and pharmacokinetic properties. For example, replacement of the piperazine (B1678402) sulfonamide portion of the PI3Kα inhibitor AMG 511 with various aliphatic alcohols led to the identification of a gem-dimethylbenzylic alcohol analog with good in vitro efficacy. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, a critical process for cellular metabolism, particularly in cancer cells. nih.govnih.govplos.org Inhibition of NAMPT is an attractive therapeutic strategy. nih.gov Researchers have designed and synthesized analogs of the known NAMPT inhibitor FK866, such as azaindole–piperidine and azaindole–piperazine motif compounds. nih.govresearchgate.net The azaindole-piperidine analog showed significantly stronger enzyme inhibitory activity, a phenomenon attributed to the avoidance of electronic repulsion with the His191 residue in the NAMPT binding tunnel. nih.govresearchgate.net This highlights the importance of electrostatic potential in the design of effective NAMPT inhibitors. nih.gov

Other Enzyme Systems (SMYD3, Aldose Reductase, Cholinesterases)

SMYD3: SET and MYND domain-containing protein 3 (SMYD3) is a histone lysine (B10760008) methyltransferase with an oncogenic role in several cancers. nih.gov The development of small molecule inhibitors for SMYD3 is an active area of research. One such inhibitor, BCI-121, a piperidine-4-carboxamide acetanilide (B955) compound, was identified through virtual screening and demonstrated the ability to reduce SMYD3 activity both in vitro and in cancer cells. nih.gov More recently, a 4-aminopiperidine (B84694) derivative, EM127 (11C), was designed as a site-specific covalent inhibitor of SMYD3, showing a stronger inhibitory effect than reference compounds. nih.govresearchgate.net

Aldose Reductase: Aldose reductase is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. Inhibitors of this enzyme are being investigated for the treatment of diabetic complications. Stereoselective synthesis of 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones has yielded potent aldose reductase inhibitors, with the 2S,4S enantiomers showing greater potency than the 2R,4R forms. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic transmission, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Hybrid structures incorporating an N-benzyl piperidine moiety have been developed as dual inhibitors of both cholinesterases, with activities in the micromolar range. nih.gov Furthermore, a series of piperidinyl-quinoline acylhydrazones have been synthesized and shown to be potent and selective inhibitors of either AChE or BuChE. nih.gov For instance, compound 8c from this series was a potent AChE inhibitor with an IC50 of 5.3 ± 0.51 µM, while compound 8g was a highly potent and selective BuChE inhibitor with an IC50 of 1.31 ± 0.05 µM. nih.gov

Table 2: Cholinesterase Inhibition by Piperidinyl-Quinoline Acylhydrazones

| Compound ID | Target Enzyme | IC50 (µM) |

|---|---|---|

| 8c | AChE | 5.3 ± 0.51 |

| Neostigmine (Standard) | AChE | 16.3 ± 1.12 |

| 8g | BuChE | 1.31 ± 0.05 |

| Donepezil (Standard) | BuChE | 7.23 ± 0.12 |

Receptor Binding and Ligand Activity Investigations

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For analogs of this compound, research has primarily focused on their engagement with G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes, making them prominent drug targets. mdpi.com While the specific agonistic activity of this compound on GPCRs is not extensively documented in publicly available literature, the broader class of piperidine-containing compounds has been widely studied, often revealing antagonistic properties at various GPCRs. For instance, many piperidine derivatives have been identified as antagonists for dopamine and serotonin receptors. This suggests that while agonistic activity cannot be entirely ruled out without specific screening data, the structural motif of this compound is also consistent with receptor antagonism. Further high-throughput screening would be necessary to definitively determine its agonist profile across the GPCR family. nih.gov

Analogs of this compound have shown significant interactions with dopamine and serotonin receptors, with a particular emphasis on dopamine D4 receptor antagonism.

Dopamine Receptor Interaction:

Research into 4-heterocyclylpiperidines, which are structural analogs of this compound, has identified potent and selective antagonists of the human dopamine D4 receptor. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and its substituents can significantly influence binding affinity and selectivity over other dopamine receptor subtypes like D2 and D3. For example, the substitution on the piperidine nitrogen with a phenethyl group and the presence of specific aromatic heterocycles have been shown to enhance D4 receptor affinity. One notable analog, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, demonstrated nanomolar antagonist activity at the human dopamine D4 receptor with over 500-fold selectivity over the D2 receptor.

| Compound Name | Dopamine D4 Receptor Affinity (Ki, nM) | Selectivity over D2 Receptor |

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 61 | 4-fold |

| 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | <1 | >500-fold |

This table presents data for analogs of this compound, illustrating the potential for this class of compounds to interact with dopamine receptors.

Serotonin Receptor Interaction:

Cellular Pathway Modulation and Effects on Biological Processes

The interaction of a compound with its molecular targets initiates a cascade of downstream events that modulate cellular pathways and influence biological processes. For analogs of this compound, the most relevant documented cellular effect is the regulation of apoptotic pathways.

The unfolded protein response (UPR) is a cellular stress response pathway that can lead to apoptosis, in part through the activation of the transcription factor C/EBP-homologous protein (CHOP). Interestingly, a class of compounds structurally related to this compound, sulfonamidebenzamides, has been identified as selective activators of the CHOP pathway.

A study on these analogs revealed that the sulfonamide linkage is a key feature for CHOP activation. Replacement of the sulfonamide with a sulfone also yielded compounds with respectable CHOP-activating properties. The study highlighted that lipophilic substitutions at the 4-position of the aniline (B41778) ring generally improved activity. This suggests that the this compound scaffold has the potential to induce apoptosis through the activation of the CHOP pathway, a mechanism of interest in oncology research.

| Analog Structure | CHOP Activation (µM) |

| Sulfonamidebenzamide with 4-H | >80 |

| Sulfonamidebenzamide with 4-Cl | 0.8 |

| Sulfonamidebenzamide with 4-CH3 | 0.7 |

This table showcases the CHOP activation potential of sulfonamidebenzamide analogs, providing insight into the possible activity of this compound.

The potential influence of this compound analogs on signal transduction is intrinsically linked to their receptor interactions.

As potential antagonists of dopamine D4 receptors, these compounds could modulate signaling pathways regulated by this receptor. The D4 receptor is a Gi/o-coupled GPCR, and its antagonism would lead to an increase in cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by inhibiting the receptor's constitutive activity or blocking the effects of an agonist. This can impact a variety of downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac).

Similarly, if these compounds interact with serotonin receptors such as 5-HT6 or 5-HT7, which are typically Gs-coupled, they could modulate cAMP-mediated signaling pathways. Antagonism at these receptors would lead to a decrease in cAMP production, thereby influencing a different set of downstream cellular processes. The precise impact on signal transduction would depend on the specific receptor subtype engaged and whether the compound acts as an agonist or antagonist.

Impact on Metabolic Regulation

Analogs of this compound have been investigated for their potential to modulate metabolic pathways, particularly in the context of disorders related to psychostimulant use. A series of aminopiperidine and piperidine amine bioisosteres were synthesized to improve upon the metabolic instability observed in earlier piperazine-based compounds. nih.gov These structural modifications aimed to retain the atypical dopamine transporter (DAT) inhibitor profile while enhancing metabolic stability. nih.govnih.gov

Several of the resulting lead compounds demonstrated high to moderate binding affinities for DAT and, crucially, exhibited improved metabolic stability in rat liver microsomes. nih.govnih.gov Specifically, piperidine analogues showed enhanced stability compared to their piperazine counterparts. nih.gov Certain compounds from this series were found to retain an atypical DAT inhibitor profile, which is characterized by a lack of psychostimulant effects. nih.gov Molecular modeling studies suggest that these compounds bind to an inward-facing conformation of DAT, a feature that may contribute to their atypical pharmacological profile. nih.gov

Investigational Spectrum of Bioactivity

The structural framework of this compound has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The inherent versatility of the piperidine ring, a common feature in many therapeutic agents, has been exploited to generate analogs with significant antimicrobial, anticancer, and antimalarial properties. biointerfaceresearch.com

The piperidine moiety is a well-established pharmacophore in the design of antimicrobial agents. biomedpharmajournal.orgresearchgate.net Analogs derived from the this compound scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

Derivatives of piperidine have shown efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives displayed significant antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. nih.gov The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence the antibacterial potency. nih.gov Similarly, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized, with some compounds exhibiting significant antimicrobial activity. researchgate.net

In another study, newly synthesized piperidine derivatives were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The antibacterial activity of 2,6-diaryl-3-methyl-4-piperidones was found to be comparable to the standard drug ampicillin. biomedpharmajournal.org Furthermore, novel 4-piperazinylquinoline hybrid derivatives have been designed and shown to be particularly effective against Staphylococcus aureus. nih.gov

Antifungal Activity:

The antifungal potential of piperidine analogs has also been a subject of investigation. Several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed potent activity against fungal pathogens of tomato plants, namely Alternaria solani and Fusarium solani. nih.gov The thiosemicarbazone derivatives of piperidin-4-one demonstrated significantly enhanced antifungal activity compared to the parent piperidin-4-one, suggesting that the addition of this group boosts efficacy. biomedpharmajournal.org

A series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety exhibited good to excellent inhibition against agriculturally important fungi. nih.gov For example, compounds A13 and A41 had EC50 values of 0.83 and 0.88 µg/mL against Rhizoctonia solani, respectively, which were superior to the positive controls. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Analogs

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, Fusarium solani | Significant antibacterial and antifungal activity. Substitutions on benzhydryl and sulfonamide rings influence potency. | nih.gov |

| 4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides | Various microbial strains | Certain derivatives exhibited significant antimicrobial activity. | researchgate.net |

| 2,6-Diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Various bacterial and fungal strains | Antibacterial activity comparable to ampicillin. Thiosemicarbazone derivatives showed high antifungal activity. | biomedpharmajournal.org |

| Piperidine-4-carbohydrazide derivatives with a quinazolinyl moiety | Rhizoctonia solani, Verticillium dahliae | Excellent in vitro antifungal activity, superior to positive controls. | nih.gov |

| 4-Piperazinylquinoline hybrid derivatives | Staphylococcus aureus | Effective against this Gram-positive bacterium. | nih.gov |

The piperidine and piperazine scaffolds are present in numerous anticancer agents, and analogs of this compound have been explored for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs were synthesized and showed selective toxicity for malignant cells over normal cells. nih.gov The 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones, in particular, displayed submicromolar CC50 values against neoplastic cell lines. nih.gov The stable nitroxide TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl) also demonstrated significantly more effective growth inhibition of neoplastic cell lines compared to nonneoplastic ones. researchgate.net

Furthermore, novel synthesized N-ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids exhibited cytotoxic effects through the regulation of apoptotic cell death. mdpi.com One compound, in particular, showed a broad spectrum of cell inhibition against all 60 human cancer cell lines in the NCI-60 panel. mdpi.com Similarly, a library of antiviral piperazine-derived compounds was screened for anticancer activity, with several 4-acyl-2-substituted piperazine urea (B33335) derivatives showing high selective anticancer activity against breast cancer cells. nih.gov A series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold also demonstrated potent cytotoxic effects on various cancer cell lines, including liver, pancreatic, and breast cancer cell lines. ekb.eg

Table 2: Cytotoxic Effects of Selected this compound Analogs

| Compound Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3,5-Bis(benzylidene)piperidin-4-ones and N-acyl analogs | HSC-2, HSC-4, HL-60 (neoplastic); HGF, HPC, HPLF (normal) | Selective toxicity for malignant cells. Submicromolar CC50 values for N-acyl analogs. | nih.gov |

| TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl) | Panel of human and rodent neoplastic and nonneoplastic cell lines | Significantly more effective in inhibiting the growth of neoplastic cells. | researchgate.net |

| N-Ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids | NCI-60 human cancer cell line panel | Broad spectrum of cell inhibition; induced apoptotic cell death. | mdpi.com |

| 4-Acyl-2-substituted piperazine urea derivatives | MCF7 (breast cancer), MCF 10A (normal breast) | High selective anticancer activity against breast cancer cells. | nih.gov |

| Sulfonyl-α-L-amino acid derivatives with anisamide scaffold | HEPG2 (liver), PaCa2 (pancreatic), MCF7 (breast) | Potent cytotoxic activity against various cancer cell lines. | ekb.eg |

The piperidine ring is a structural feature found in compounds with good selectivity and activity against the Plasmodium falciparum parasite. nih.gov This has prompted the investigation of this compound analogs as potential antimalarial agents.

A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds exhibited potent antimalarial activity, with some being comparable to the standard drug chloroquine. nih.gov For example, compound 13b was five-fold more active against the 3D7 strain and ten-fold more active against the W2 strain, with low cytotoxicity. nih.gov

In another approach, a virtual library of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and screened. nih.gov Subsequent synthesis and in vitro evaluation against P. falciparum identified two compounds with good antimalarial activity, with IC50 values of 2.24 and 4.98 μM. nih.gov These findings suggest that this new series of compounds could be a starting point for future antimalarial drug discovery programs. nih.gov

Structure Activity Relationship Sar Investigations of 4 Piperidin 4 Ylsulfonyl Aniline Analogs

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity of 4-(piperidin-4-ylsulfonyl)aniline analogs is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) and aniline (B41778) rings. These modifications can alter the compound's electronic properties, hydrophobicity, and steric profile, thereby influencing its interaction with the target protein.

On the aniline moiety, the introduction of various substituents can significantly modulate activity. For instance, in related arylsulfonyl derivatives, hydrophobic substitutions have been shown to be beneficial for enhancing anticancer activity. nih.gov SAR studies on aniline aromatic rings have demonstrated that the placement of groups like chloro (Cl) and methoxy (B1213986) (OMe) can fine-tune potency and selectivity. nih.gov The electronic properties of these substituents are critical; electron-withdrawing groups can impact the pKa of the aniline nitrogen, affecting its potential as a hydrogen bond donor, while electron-donating groups can also modulate binding interactions. nih.gov

Similarly, substituents on the piperidine ring play a pivotal role. N-substitution on the piperidine nitrogen is a common strategy for optimization. Attaching different arylmethyl groups or other functionalities can lead to compounds with activity in the nanomolar range. nih.gov The choice of substituent can impact not only potency but also selectivity against related biological targets.

The following table summarizes the general impact of substituent effects on the activity of analogous compounds, providing a predictive framework for this compound derivatives.

| Modification Site | Substituent Type | General Effect on Activity | Rationale |

| Aniline Ring (para/meta) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Often increases potency | Enhances binding interactions, modulates pKa |

| Aniline Ring (para/meta) | Electron-Donating (e.g., -OMe, -CH₃) | Variable; can increase or decrease potency | Alters electronics and potential for steric clash |

| Aniline Ring | Bulky/Hydrophobic Groups | Can be beneficial for activity | May occupy hydrophobic pockets in the target's binding site nih.gov |

| Piperidine Nitrogen (N-1) | Small Alkyl Groups (e.g., -CH₃) | Generally well-tolerated or enhances potency | Can improve metabolic stability and fill small pockets |

| Piperidine Nitrogen (N-1) | Bulky/Aryl Groups | Potentially large increase in potency | Can form additional favorable interactions with the target nih.gov |

Role of Piperidine Ring Modifications on Molecular Interactions

The piperidine ring is more than a simple linker; it is a key structural element that correctly orients the other functional groups of the molecule for optimal interaction with the binding site. Modifications to this ring, including changes to its substitution, conformation, and even its replacement with other heterocyclic systems, are critical aspects of SAR studies.

The integrity of the six-membered piperidine ring is often essential. Replacing the piperidine with an acyclic analog or a different heterocycle, such as a morpholine, frequently leads to a significant loss of activity. This suggests that the specific conformation and rigidity conferred by the piperidine ring are necessary for maintaining the precise geometry required for binding. The introduction of chiral centers into the piperidine ring can also modulate physicochemical and pharmacokinetic properties. thieme-connect.com

| Piperidine Ring Modification | Example | Observed Impact on Activity | Reason |

| N-Substitution | Addition of methyl, ethyl, or benzyl (B1604629) groups | Often leads to increased potency nih.gov | Occupies specific binding pockets; improves properties |

| Ring Unsaturation | Piperidine to Tetrahydropyridine | Can increase potency | Flattens the ring, altering the vector of substituents |

| Ring Replacement | Piperidine → Morpholine | Typically results in inactive compounds | The oxygen atom alters electronics and hydrogen bonding capacity |

| Ring Replacement | Piperidine → Acyclic Linker | Generally causes loss of activity | Loss of conformational rigidity and precise substituent orientation |

Influence of Aniline Moiety Alterations on Pharmacophore Properties

The aniline moiety is a critical pharmacophoric element, often acting as a key hydrogen bond donor or participating in pi-stacking interactions within the active site of a target protein. Alterations to this ring are a central strategy in drug design to improve potency, selectivity, and metabolic stability.

SAR studies often explore the effects of substituting the aniline ring at various positions. A systematic analysis of substitutions on the aniline ring revealed that even minor changes, such as moving a methoxy group from one position to another or replacing hydrogen with chlorine, can cause significant shifts in potency and selectivity. nih.gov In some cases, replacing the entire aniline ring with other aromatic or heteroaromatic systems is explored to find novel interactions or to circumvent issues like metabolic instability associated with anilines. The goal of such modifications is to fine-tune the electronic and steric profile of the molecule to perfectly complement the target's binding site. For example, N-arylmethyl substituted piperidine-linked aniline derivatives have been designed as potent inhibitors of viral enzymes. nih.gov

| Aniline Moiety Alteration | Example Modification | Potential Influence on Properties |

| Positional Isomerism | Moving a substituent from meta to para position | Can significantly alter binding affinity and selectivity nih.gov |

| Halogenation | Introduction of -Cl or -F | Often enhances potency through specific interactions or altered electronics |

| Bioisosteric Replacement | Aniline → Pyridine or other heterocycle | Can improve metabolic stability and introduce new H-bond interactions |

| Substitution with Bulky Groups | Addition of a phenyl or other large group | May enhance binding via van der Waals or hydrophobic interactions |

Significance of the Sulfonyl Linker in Compound Efficacy

The sulfonyl group (-SO₂-) is not merely a passive linker but an active contributor to compound efficacy. It serves as a rigid and stable anchor that properly orients the piperidine and aniline moieties. Furthermore, the sulfonamide group (when the piperidine nitrogen is unsubstituted) or the sulfonyl group itself possesses key electronic features that are crucial for binding.

The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, often forming critical interactions with backbone amide protons or specific amino acid residues (like arginine or lysine) in the target's active site. nih.gov This interaction helps to lock the inhibitor into a specific, biologically active conformation. In studies of arylsulfonylimidazolidinones, the intact benzenesulfonyl moiety was found to be pivotal for the pharmacophore's activity. nih.gov The non-ionizable and chemically stable nature of the sulfonyl linker also contributes to favorable pharmacokinetic properties. Its replacement with more flexible or chemically different linkers often results in a dramatic loss of potency, highlighting its essential structural and electronic role.

Stereochemical Considerations and Chiral Influences on Biological Activity

Stereochemistry plays a defining role in the biological activity of piperidine-containing molecules. nih.gov The introduction of a chiral center into the this compound scaffold, for instance by substitution on the piperidine ring, would result in enantiomers that could exhibit significantly different pharmacological profiles. thieme-connect.com

Biological systems, such as enzyme active sites and receptors, are inherently chiral. As a result, one enantiomer of a chiral drug often fits much better into the binding site than the other, leading to differences in potency, selectivity, and even metabolism. youtube.com This principle is well-documented for piperidine derivatives, where the spatial arrangement of substituents is critical. nih.govresearchgate.net For example, enantioselective synthesis of piperidines is a key strategy to produce the more active stereoisomer, thereby improving the therapeutic index of a drug candidate. nih.gov In the development of N-substituted 4-arylsulfonylpiperidine derivatives, addressing chirality was a key step to optimize the lead compounds. nih.gov Therefore, if any substituent on the piperidine ring of a this compound analog creates a stereocenter, the separation and individual testing of the enantiomers is a critical step in the drug discovery process. thieme-connect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For sulfonamide-based inhibitors, QSAR models are powerful tools for predicting the activity of novel analogs and for gaining insight into the structural features that govern potency. nih.govnih.govmedwinpublishers.com

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to derive a mathematical equation that relates these descriptors to the observed biological activity. sums.ac.ir

Common descriptors used in QSAR studies of sulfonamides include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Geometrical descriptors: Which relate to the 3D shape of the molecule. sums.ac.ir

Electronic descriptors: Such as partial charges and orbital energies, which describe the electronic distribution.

Quantum-mechanical descriptors: Derived from computational chemistry calculations. nih.gov

For sulfonamide inhibitors, QSAR studies have shown that factors like the presence of specific atoms (e.g., Cl, F), the degree of molecular branching, and the spatial arrangement of hydrogen bond donors and acceptors are highly predictive of activity. mdpi.com These models provide a rational basis for designing new, more potent derivatives of the this compound scaffold. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Piperidin 4 Ylsulfonyl Aniline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations are instrumental in predicting the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific binding mode of a ligand within a protein's active site. For sulfonamide derivatives, which are known to target enzymes like carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS), docking studies have been pivotal in identifying potent inhibitors.

In studies of novel sulfonamide derivatives, docking scores have been used to rank compounds based on their potential efficacy. For example, in a study of 1,2,4-triazine (B1199460) sulfonamide derivatives as potential anti-cancer agents, molecular docking was used to predict their binding affinity to target proteins. mdpi.com Similarly, for a series of N-substituted sulfonamides, docking analysis revealed binding affinities ranging from -6.8 to -8.2 kcal/mol against a potential drug target, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov

The binding mode describes the three-dimensional orientation of the ligand and its non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the target protein. For instance, in the docking of benzenesulfonamides against carbonic anhydrase II, the sulfonamide group typically coordinates with the zinc ion in the active site, while the tail groups interact with various hydrophobic and hydrophilic pockets, influencing isoform selectivity.

While direct data for 4-(Piperidin-4-ylsulfonyl)aniline is not available, based on studies of analogous compounds, it can be hypothesized that its sulfonamide group would be a key interacting moiety, with the piperidine (B6355638) and aniline (B41778) groups contributing to specificity and additional interactions.

Table 1: Predicted Binding Affinities of Structurally Related Sulfonamide Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 | nih.gov |

| Sulfonamide Schiff base | Insulysin | Not specified | nih.govnih.gov |

| 1,2,4-triazine sulfonamides | Anti-cancer targets | Not specified | mdpi.com |

Note: The data in this table is for structurally related compounds and not for this compound itself.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that are critical for ligand binding. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound.

For benzenesulfonamide-based inhibitors of carbonic anhydrases, crystallographic and docking studies have consistently shown that the sulfonamide group's nitrogen atom coordinates with the catalytic zinc ion. nih.govnih.gov Furthermore, the oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone nitrogen of residues like Thr199. nih.gov The aromatic and aliphatic "tail" groups of these inhibitors interact with a variety of residues lining the active site cavity, which can be both hydrophobic and hydrophilic. For example, in the binding of some sulfonamides to CA II, hydrophobic interactions with residues such as Val121, Leu198, and Pro202 are observed, while interactions with polar residues like Gln92 and Asn62 also play a role. nih.gov

In the context of this compound, it is plausible that the aniline and piperidine rings would engage in specific interactions with residues in the active site of its target protein(s). The aniline moiety could participate in hydrogen bonding or pi-stacking interactions, while the piperidine ring could form hydrophobic or hydrogen bond interactions, depending on the nature of the binding pocket.

Table 2: Key Interaction Residues for Structurally Related Sulfonamide Inhibitors

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Carbonic Anhydrase II | Zn2+, Thr199, Val121, Leu198, Pro202, Gln92 | Coordination, Hydrogen bond, Hydrophobic | nih.gov |

| Dihydropteroate Synthase | Not specified | Not specified | nih.gov |

| Carbonic Anhydrase IX/XII | Gln92, Gln67, V131, L135 | Hydrogen bond, Hydrophobic | nih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability of a ligand-protein complex over time. These simulations can validate the results of molecular docking and offer deeper insights into the flexibility of the ligand and protein, as well as the persistence of key interactions.

In studies of sulfonamide inhibitors, MD simulations have been used to assess the stability of the docked poses. nih.govnih.gov For example, a 200 ns MD simulation of a piperidine-based sulfonamide in complex with carbonic anhydrase isoforms was performed to explore the stability of the binding mode and to understand the basis for isoform selectivity. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation.

MD simulations can also reveal dynamic interactions that are not apparent in static docking poses. For instance, water-mediated hydrogen bonds and subtle conformational changes in the protein upon ligand binding can be observed. For this compound, an MD simulation would be invaluable in confirming the stability of its predicted binding mode and in understanding the dynamic interplay between the ligand and its target protein.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and other molecular properties of a compound. DFT calculations can provide valuable information that complements experimental data and molecular modeling studies.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For a sulfonamide Schiff base, DFT calculations were used to analyze the FMOs, revealing a lower energy gap which indicated high chemical reactivity. nih.govnih.gov In another study on fluorinated sulfonamides, the HOMO and LUMO energies were calculated to understand their electronic properties and structure-activity relationships. researchgate.net For this compound, a DFT analysis would provide its HOMO-LUMO energy gap, offering insights into its reactivity and potential for engaging in chemical reactions or charge-transfer interactions with a biological target.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution on a molecule's surface. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). MEP maps are valuable for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor recognition.

In a DFT study of fluorinated sulfonamides, MEP analysis was used to identify the electrophilic and nucleophilic sites on the molecules, which helped in understanding their interaction patterns. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group as potential hydrogen bond acceptors, while the hydrogen atoms of the amine and piperidine groups would be potential hydrogen bond donors. This information is crucial for predicting how the molecule will orient itself within a protein's active site.

Virtual Screening Approaches for Novel Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is broadly categorized into two main approaches: ligand-based and structure-based virtual screening. While specific virtual screening campaigns centered solely on this compound are not extensively documented in publicly available research, the methodologies applied to structurally similar piperidine and sulfonamide derivatives provide a clear framework for how such a process would be undertaken.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For instance, in a study on piperidine-based small molecules, an in-house library of 210 biologically active compounds was screened against the COVID-19 main protease (Mpro) using AutoDock Vina. nih.govacs.org The process involved preparing the receptor by adding charges and defining a grid box around the binding site, followed by docking the library of compounds. nih.govacs.org The top-ranking compounds were then selected based on their binding energies for further analysis. nih.gov A similar approach could be employed for this compound against a variety of therapeutic targets.

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of molecules known to be active for a particular target. This approach involves creating a pharmacophore model or a quantitative structure-activity relationship (QSAR) model based on a set of known active compounds. A study on the discovery of novel Fatty Acid-Binding Protein 4 (FABP4) inhibitors combined virtual screening with a substructure search to identify potent inhibitors. nih.gov This highlights a common strategy where a combination of computational methods can be used to effectively narrow down a large chemical space to a manageable number of promising candidates for further experimental validation.

The table below illustrates representative data from a virtual screening study on piperidine derivatives, showcasing the type of results that would be generated in a screen including this compound.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Li-PIH-1 | COVID-19 Mpro | -8.5 | His41, Cys145 |

| Li-PIO-5 | COVID-19 Mpro | -8.2 | Glu166, Leu141 |

| Li-PIH-12 | COVID-19 Mpro | -8.0 | Asn142, Gly143 |

This table is representative of data from virtual screening studies on piperidine derivatives and does not represent actual results for this compound.

In Silico Prediction of Biological Potentials

Beyond identifying potential drug targets, computational methods are extensively used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of small molecules. For sulfonamide derivatives, a class to which this compound belongs, numerous in silico studies have been conducted to predict their potential as anticancer, antibacterial, and anti-inflammatory agents.

Molecular docking studies are a primary tool for predicting biological potential. For example, novel sulfonamide derivatives have been docked against the dihydropteroate synthase (DHPS) enzyme in E. coli to predict their antibacterial activity. nih.gov The binding affinities and interaction patterns with key amino acid residues in the active site provide a rationale for their potential efficacy. nih.gov In one such study, a synthesized sulfonamide derivative, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide, exhibited a strong binding energy, suggesting its potential as an antibacterial agent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. Several QSAR studies have been performed on sulfonamide derivatives to predict their anticancer and antidiabetic activities. nih.govmedwinpublishers.com These studies identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are crucial for biological activity.

The table below presents predicted biological activities and ADME properties for a set of sulfonamide derivatives from a representative in silico study.

| Compound Derivative | Predicted Biological Activity | Predicted Target | Predicted ADME Profile |

| Sulfonamide A | Anticancer | Carbonic Anhydrase IX | Good oral bioavailability, low toxicity |

| Sulfonamide B | Antibacterial | Dihydropteroate Synthase | Moderate cell permeability |

| Sulfonamide C | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | High plasma protein binding |

This table is a representation of typical in silico predictions for sulfonamide derivatives and does not reflect actual data for this compound.

Through these and other computational approaches, a comprehensive profile of the potential biological activities of this compound can be generated. These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery pipeline and reducing the time and cost associated with developing new medicines.

Mechanistic Elucidation and Target Identification Preclinical Research

Approaches for Molecular Target Identification

Identifying the specific biomolecule(s) that a small molecule interacts with to produce a phenotypic effect is a crucial, yet challenging, step in drug discovery. criver.comdrughunter.com Several powerful techniques are utilized to pinpoint these molecular targets.

Affinity-Based Chemical Proteomics Methods

Affinity-based chemical proteomics is a direct and widely used strategy to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. mdpi.comnih.gov The core principle involves using the small molecule as a "bait" to "fish" for its target proteins.

For a compound like 4-(Piperidin-4-ylsulfonyl)aniline, this would first require chemical synthesis of a probe molecule. This involves modifying the compound's structure to include a linker arm and an affinity tag (like biotin) or immobilizing it onto a solid support such as a resin or magnetic beads. nih.gov This "bait" is then incubated with a cellular proteome. Proteins that bind to the compound are captured and separated from non-binding proteins through extensive washing steps. mdpi.comnih.gov Finally, the captured proteins are eluted, digested into smaller peptide fragments, and identified using high-resolution mass spectrometry. mdpi.com This approach is powerful for identifying direct physical interactions, though challenges include ensuring the modified probe retains its original activity and minimizing the capture of non-specific binding proteins. nih.gov

Phenotypic Screening Coupled with Target Deconvolution

Phenotypic screening represents a shift in drug discovery philosophy from a target-first to a function-first approach. technologynetworks.com Instead of screening compounds against a predetermined target, libraries of small molecules are tested for their ability to induce a desired change in a cell or organism's phenotype—for instance, inhibiting cancer cell proliferation or restoring a normal function in a disease model. technologynetworks.comproquest.com

Should this compound be identified as a "hit" in such a screen, the subsequent challenge is "target deconvolution"—the process of working backward from the observed phenotype to identify the molecular target responsible. criver.comnih.gov This process is critical for lead optimization and understanding the mechanism of action. criver.com Target deconvolution can employ the very methods described previously, such as affinity proteomics or genetic screens. drughunter.com Additionally, label-free methods that measure how a compound affects the stability of proteins (e.g., against heat or chemical denaturation) across the entire proteome can identify targets without requiring any chemical modification of the hit compound. youtube.com

Computational Target Prediction Algorithms

In silico, or computational, methods provide a rapid, cost-effective way to generate hypotheses about a compound's potential targets before embarking on extensive lab work. nih.gov These algorithms leverage vast databases of known drug-target interactions and chemical structures.

Detailed Elucidation of Molecular Mechanisms of Action

Once a primary target is identified, researchers must elucidate the precise molecular consequences of the compound-target interaction. This involves a deeper dive into the biochemical and cellular effects of the compound.

Enzyme Kinetic Studies

If the identified target of this compound is an enzyme, enzyme kinetic studies are essential to characterize the nature of its inhibitory activity. numberanalytics.com These studies measure the rate of the enzymatic reaction under various conditions of substrate and inhibitor concentrations. americanpeptidesociety.orgkhanacademy.org

The data generated from these assays can determine key parameters:

Potency (IC₅₀/Kᵢ): The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) or the inhibition constant (Kᵢ) provides a measure of how tightly the inhibitor binds. fiveable.me

Mechanism of Inhibition: By analyzing how the kinetic parameters (Vₘₐₓ and Kₘ) change in the presence of the inhibitor, the mechanism can be determined. numberanalytics.comnih.gov For instance:

Competitive inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ. numberanalytics.com

Non-competitive inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's efficiency. This lowers Vₘₐₓ without affecting Kₘ. numberanalytics.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, lowering both Vₘₐₓ and Kₘ. americanpeptidesociety.org

This information is crucial for structure-activity relationship (SAR) studies, guiding medicinal chemists in modifying the compound to enhance its potency and selectivity. nih.gov

Table 1: Example of Enzyme Inhibition Kinetic Data This table is a hypothetical representation of data that would be generated from an enzyme kinetic study.

| Inhibitor Concentration [nM] | Substrate Concentration [µM] | Initial Velocity (V₀) [µM/min] |

| 0 | 10 | 50.0 |

| 0 | 20 | 71.4 |

| 0 | 40 | 88.9 |

| 0 | 80 | 111.1 |

| 50 | 10 | 33.3 |

| 50 | 20 | 50.0 |

| 50 | 40 | 66.7 |

| 50 | 80 | 88.9 |

Receptor Activation Pathway Analysis

The direct receptor targets of this compound are not yet fully characterized in publicly available scientific literature. However, analysis of its structural motifs and the biological activities of analogous compounds suggest potential interactions with specific receptor families. Structure-activity relationship (SAR) studies on related piperidine-containing molecules have indicated that this scaffold can be adapted to interact with a variety of receptors. For instance, modifications of the piperidine (B6355638) ring and its substituents have yielded potent ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.

Further research is necessary to definitively identify the specific receptors that this compound binds to and to characterize the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator).

Cellular Signaling Cascade Investigations

Given the limited direct evidence for the receptor-level interactions of this compound, investigations into its effects on cellular signaling cascades are in the early stages. The potential for this compound to modulate intracellular signaling pathways is inferred from the known functions of structurally similar molecules.

For example, many compounds containing a sulfonamide group, a key feature of this compound, are known to interact with enzymes that play crucial roles in cellular signaling. One such class of enzymes is the carbonic anhydrases, which are involved in pH regulation and ion transport, processes that are fundamental to various signaling events. Another potential avenue of investigation is the modulation of kinase cascades, which are central to cell proliferation, differentiation, and survival.

To illustrate the potential, though not yet confirmed, signaling pathways that could be affected by a molecule with the structural characteristics of this compound, the following table outlines hypothetical interactions based on the activities of related compounds.

| Potential Target Family | Associated Signaling Cascade | Potential Downstream Effects |

| G-Protein Coupled Receptors (GPCRs) | Cyclic AMP (cAMP) Pathway | Modulation of protein kinase A (PKA) activity, gene expression changes. |

| Phosphoinositide 3-kinase (PI3K)/Akt Pathway | Regulation of cell survival, growth, and metabolism. | |

| Ion Channels | Calcium Signaling | Alterations in intracellular calcium levels, affecting a wide range of cellular processes. |

| Kinases | Mitogen-activated protein kinase (MAPK) Pathway | Control of cell division, differentiation, and stress responses. |

It is critical to emphasize that these are hypothetical pathways based on the broader class of piperidine and sulfonamide-containing compounds. Definitive cellular signaling cascade investigations for this compound will depend on the initial identification of its primary molecular target(s). Future research will likely involve a combination of high-throughput screening, proteomics, and cell-based assays to map the specific signaling networks modulated by this compound.

Future Research Directions and Investigative Prospects

Development of Advanced Synthetic Methodologies for Analog Generation

The generation of a diverse set of analogs from the 4-(piperidin-4-ylsulfonyl)aniline core is fundamental to exploring its full potential. Future research should focus on developing advanced, efficient, and versatile synthetic strategies. While classical methods provide a basis, modern techniques can significantly accelerate the creation of novel derivatives.

Key areas for development include:

Pharmacophore Hybridization: This strategy involves combining the this compound scaffold with structural elements from other known bioactive molecules. For instance, researchers have successfully used a similar approach by merging a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other pharmacophores to create novel NLRP3 inflammasome inhibitors. mdpi.com This demonstrates the power of integrating known active fragments to guide the design of new compounds.